
Application Notes: Fractional Precipitation of
Proteins Using PEG 8000

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PEG8000

Cat. No.: B7761250 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Fractional precipitation is a widely used technique for the bulk purification of proteins from

complex mixtures such as plasma, cell lysates, or culture supernatants.[1][2] This method

leverages differences in protein solubility under specific solvent conditions to selectively

precipitate target proteins while leaving impurities in solution, or vice versa. Polyethylene glycol

(PEG) is a neutral, water-soluble polymer that is frequently employed as a precipitating agent

due to its non-denaturing properties and predictable behavior.[3] PEG 8000, a specific

molecular weight of polyethylene glycol, is particularly effective for the precipitation of a broad

range of proteins.

The primary mechanism by which PEG induces protein precipitation is through the "excluded

volume" effect.[3] In an aqueous solution, PEG molecules become hydrated, effectively

reducing the amount of free water available to solvate the proteins. This increases the effective

concentration of the proteins, promoting protein-protein interactions and leading to aggregation

and precipitation. Larger proteins are generally less soluble and will precipitate at lower

concentrations of PEG 8000, providing a basis for their separation from smaller, more soluble

proteins.[3]

Principle of Fractional Precipitation with PEG 8000
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The solubility of a protein in the presence of PEG 8000 is dependent on several factors,

including:

Protein Molecular Weight: Larger proteins require lower concentrations of PEG 8000 to

precipitate.

PEG 8000 Concentration: Increasing the concentration of PEG 8000 will lead to the

precipitation of a wider range of proteins.

pH and Ionic Strength: Protein solubility is lowest at its isoelectric point (pI). Adjusting the pH

of the solution to the pI of the target protein can enhance precipitation efficiency at a given

PEG concentration. Ionic strength can also modulate protein solubility and the effectiveness

of PEG precipitation.

Temperature: While PEG precipitation is less sensitive to temperature changes compared to

other methods like organic solvent precipitation, it is still a parameter that should be

controlled for reproducibility.

Protein Concentration: The initial concentration of the protein mixture can influence the

efficiency of precipitation.

By systematically increasing the concentration of PEG 8000 in a stepwise manner, different

protein fractions can be sequentially precipitated. This process, known as performing "PEG

cuts," allows for the enrichment of a target protein.

Advantages of Using PEG 8000 for Fractional
Precipitation

Non-denaturing: PEG 8000 is a gentle precipitating agent that typically does not irreversibly

denature proteins, thus preserving their biological activity.[1]

Versatility: It can be used to precipitate a wide variety of proteins.

Scalability: The method is readily scalable for large-volume industrial applications.

Cost-effective: PEG 8000 is a relatively inexpensive reagent.
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Compatibility with Downstream Processing: The precipitated protein can often be redissolved

in a minimal volume of buffer suitable for subsequent purification steps like chromatography.

Data Presentation: Illustrative Example of Fractional
Precipitation
To demonstrate the principles of fractional precipitation with PEG 8000, the following tables

present hypothetical, yet realistic, quantitative data for the separation of two proteins,

Immunoglobulin G (IgG) and Albumin, from a simplified protein mixture.

Table 1: Initial Protein Mixture Composition

Protein Molecular Weight (kDa) Concentration (mg/mL)

IgG ~150 10

Albumin ~66.5 30

Other Proteins Various 5

Total Protein 45

Table 2: Fractional Precipitation of IgG and Albumin using PEG 8000 Cuts

PEG 8000 Cut
(% w/v)

Precipitated
Fraction

Protein
% Recovery in
Pellet

Purity in Pellet
(%)

0-10% Fraction 1 IgG 90% 85%

Albumin 5%

Other Proteins 10%

10-25% Fraction 2 IgG 5% 10%

Albumin 85% 90%

Other Proteins 5%

Table 3: Summary of Protein Distribution after Fractional Precipitation
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Fraction
Total
Protein
(mg)

IgG (mg)
Albumin
(mg)

IgG Purity
Albumin
Purity

Initial Mixture 450 100 300 22.2% 66.7%

Fraction 1

Pellet (0-10%

PEG)

95.5 90 15 94.2% 15.7%

Fraction 2

Pellet (10-

25% PEG)

260 5 255 1.9% 98.1%

Final

Supernatant

(>25% PEG)

94.5 5 30 5.3% 31.7%

Note: The data presented in these tables are for illustrative purposes to demonstrate the

concept of fractional precipitation and may not represent the exact results for all experimental

conditions.

Mandatory Visualizations
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Experimental Workflow for Fractional Precipitation

Initial Protein Mixture

Add PEG 8000 to 10% (w/v)

Incubate

Centrifuge

Pellet 1 (IgG Enriched) Supernatant 1

Add PEG 8000 to 25% (w/v)

Incubate

Centrifuge

Pellet 2 (Albumin Enriched) Final Supernatant (Remaining Proteins)

Click to download full resolution via product page

Caption: Workflow for separating proteins using two PEG 8000 cuts.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b7761250?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7761250?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Logical Relationship in Fractional Precipitation

Increasing PEG 8000 Concentration

Decreasing Protein Solubility

leads to

Precipitation of Larger Proteins (e.g., IgG)

at lower concentrations

Precipitation of Smaller Proteins (e.g., Albumin)

at higher concentrations

Click to download full resolution via product page

Caption: Relationship between PEG concentration and protein precipitation.

Experimental Protocols
Protocol 1: Optimization of PEG 8000 Concentration for
Target Protein Precipitation
This protocol describes a small-scale experiment to determine the optimal PEG 8000

concentration range for precipitating a target protein.

Materials:

Protein mixture (e.g., cell lysate, serum)

50% (w/v) PEG 8000 stock solution in a suitable buffer (e.g., Phosphate Buffered Saline, pH

7.4)

Precipitation buffer (same as used for PEG stock)

Microcentrifuge tubes (1.5 mL)
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Microcentrifuge

Spectrophotometer or protein assay reagents (e.g., Bradford, BCA)

SDS-PAGE equipment and reagents

Methodology:

Prepare a series of PEG 8000 concentrations: In separate microcentrifuge tubes, prepare a

range of final PEG 8000 concentrations (e.g., 0%, 5%, 10%, 15%, 20%, 25%, 30%). To do

this, mix the appropriate volumes of the 50% PEG 8000 stock, the protein mixture, and the

precipitation buffer. The final volume in each tube should be the same (e.g., 1 mL).

Incubation: Gently mix the contents of each tube by inversion and incubate on ice or at 4°C

for 1-2 hours with occasional gentle mixing.

Centrifugation: Centrifuge the tubes at 10,000 x g for 30 minutes at 4°C to pellet the

precipitated proteins.

Supernatant and Pellet Separation: Carefully collect the supernatant from each tube and

transfer it to a new, labeled tube. Resuspend the pellets in a fixed volume of precipitation

buffer.

Protein Quantification: Determine the protein concentration in each supernatant and

resuspended pellet fraction using a suitable protein assay.

SDS-PAGE Analysis: Analyze the initial protein mixture, and all supernatant and pellet

fractions by SDS-PAGE to visualize the precipitation of the target protein and other proteins

at different PEG 8000 concentrations.

Data Analysis: Plot the percentage of the target protein precipitated against the PEG 8000

concentration to determine the optimal range for its selective precipitation.

Protocol 2: Fractional Precipitation of a Protein Mixture
using PEG 8000 Cuts
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This protocol provides a step-by-step guide for separating proteins into different fractions using

sequential additions of PEG 8000.

Materials:

Protein mixture

50% (w/v) PEG 8000 stock solution

Precipitation buffer

Centrifuge tubes

Centrifuge

Equipment for protein analysis (spectrophotometer, SDS-PAGE, etc.)

Methodology:

Initial Setup: Place the protein mixture in a beaker or centrifuge tube on a magnetic stirrer in

a cold room or on ice.

First PEG Cut (e.g., 0-10%):

Slowly add the 50% PEG 8000 stock solution to the protein mixture while gently stirring to

reach the desired final concentration (e.g., 10%).

Continue stirring for 1-2 hours at 4°C.

Transfer the mixture to centrifuge tubes and centrifuge at 10,000 x g for 30 minutes at 4°C.

Carefully decant the supernatant into a clean, chilled beaker. This is Supernatant 1.

The resulting pellet is Fraction 1. Resuspend it in a minimal volume of the desired buffer

for storage or further analysis.

Second PEG Cut (e.g., 10-25%):

Place Supernatant 1 on a magnetic stirrer at 4°C.
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Slowly add more 50% PEG 8000 stock solution to reach the next desired final

concentration (e.g., 25%). Remember to account for the volume of PEG already added.

Continue stirring for 1-2 hours at 4°C.

Centrifuge the mixture at 10,000 x g for 30 minutes at 4°C.

Decant the supernatant. This is the Final Supernatant.

The resulting pellet is Fraction 2. Resuspend it in a minimal volume of buffer.

Analysis of Fractions:

Determine the total protein concentration in the initial mixture, each resuspended pellet

fraction, and the final supernatant.

Analyze all fractions by SDS-PAGE to assess the purity of the target protein(s) in each

fraction.

If applicable, perform activity assays on each fraction to determine the recovery of the

biologically active target protein.

Note: The specific PEG 8000 concentrations for each "cut" will need to be empirically

determined for the specific protein mixture being fractionated, as described in Protocol 1.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b7761250?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7761250?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

